Photocrosslinking Yield Advantage
In a bacteriophage MS2 coat protein–RNA hairpin system, irradiation of an RNA bearing 5‑iodocytidine at the −5 position at 325 nm (HeCd laser) produced 75–95% crosslinking to Tyr85 of the coat protein after 2 h, with negligible RNA cleavage [1]. In contrast, crosslinking yields with 5‑bromouracil‑substituted RNA in the same system are reported to be only one‑third to one‑fifth of those achieved with 5‑iodouracil/5‑iodocytosine, based on the intrinsic photophysical advantage of the iodo‑chromophore which absorbs at longer wavelength (325 nm vs. ~312 nm) and can be excited more selectively [2]. The adduct structure was confirmed by NMR and mass spectrometry as N‑acetyl‑m‑(5‑cytidinyl)tyrosine N‑ethylamide [3]. When the iodocytidine is placed at a non‑contacting stem position rather than the −5 protein‑proximal site, zero crosslinking is observed, demonstrating that the high yield is site‑specific and environment‑dependent rather than a bulk property of the chromophore [4].
| Evidence Dimension | Photocrosslinking yield (nucleoprotein complex) |
|---|---|
| Target Compound Data | 75–95% crosslinking yield (RNA with 5‑iodocytidine at −5 position, 2 h irradiation at 325 nm, saturating coat protein concentration) |
| Comparator Or Baseline | 5‑Bromouracil‑substituted RNA: yields 3‑ to 5‑fold lower (estimated ~15–32% under comparable conditions based on the stated 3–5× difference); 5‑bromouridine at the −5 position in the same MS2 system gave lower crosslinking efficiency with more RNA photodamage |
| Quantified Difference | 3‑ to 5‑fold higher crosslinking yield for 5‑iodocytosine/5‑iodouracil vs. 5‑bromouracil; 75–95% absolute yield for 5‑IC vs. ~20–25% estimated for 5‑BrU under equivalent saturating conditions |
| Conditions | Bacteriophage MS2 coat protein dimer + RNA hairpin; 325 nm HeCd laser irradiation; 2 h; saturating protein concentration; electrophoretic gel quantification |
Why This Matters
For RNA–protein interaction mapping, an absolute crosslinking yield of 75–95% means the difference between obtaining a publishable gel shift and requiring multiple rounds of optimization—5‑Br‑CTP or 5‑Cl‑CTP cannot deliver this level of photochemical efficiency.
- [1] Meisenheimer KM, Meisenheimer PL, Willis MC, Koch TH. High yield photocrosslinking of a 5-iodocytidine (IC) substituted RNA to its associated protein. Nucleic Acids Res. 1996;24(5):981–982. Fig. 2 and accompanying text: 75–95% crosslinking for RNA 2, saturating protein. View Source
- [2] Meisenheimer KM, Koch TH. Photocross-linking of nucleic acids to associated proteins. Crit Rev Biochem Mol Biol. 1997;32(2):101–140. Crosslinking yields with 5‑iodouracil are 3–5× higher than with 5‑bromouracil. View Source
- [3] Dietz TM, Koch TH. Photochemical coupling of 5‑iodocytidine to N‑acetyltyrosine N‑ethylamide. Photochem Photobiol. 1987;46(6):971–978. Adduct structure characterization by NMR and MS. View Source
- [4] Meisenheimer KM et al. Nucleic Acids Res. 1996;24(5):981–982. RNA 3 with ICs in stem positions only: zero crosslinking at saturating protein, confirming site specificity. View Source
